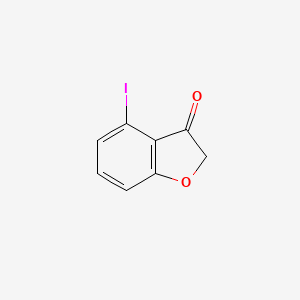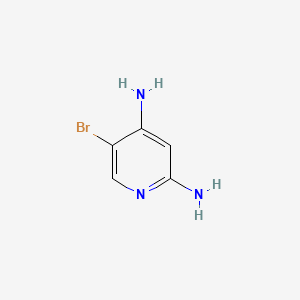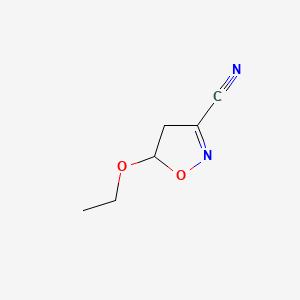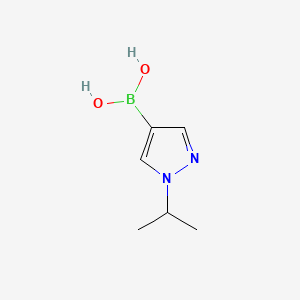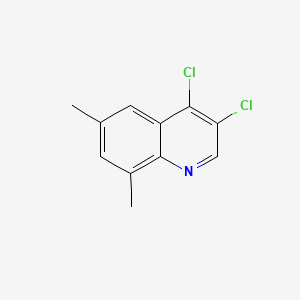![molecular formula C14H19BN2O2 B598054 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1198096-23-9](/img/structure/B598054.png)
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C14H19BN2O2 and its molecular weight is 258.128. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Importance in Heterocyclic Chemistry
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in the realm of heterocyclic chemistry, particularly for its applications in the synthesis of bioactive and pharmacologically relevant molecules. This compound exemplifies the broader utility of pyrrolopyridine and related heterocycles in drug discovery, showcasing their pivotal role in the design of novel biologically active compounds. The pyrrolidine ring, a common motif in medicinal chemistry, contributes significantly to the stereochemistry and pharmacophore space exploration of drug candidates due to its non-planarity and the possibility of sp3-hybridization. This aspect is crucial for achieving target selectivity through efficient interaction with biological macromolecules (Petri et al., 2021).
Catalytic Applications
In synthetic chemistry, hybrid catalysts play a vital role in facilitating complex reactions, including those involving pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in the pharmaceutical industry. The versatility of this compound and similar compounds in reaction mechanisms is highlighted by their application in multicomponent reactions utilizing a variety of catalysts such as organocatalysts, metal catalysts, and green solvents. This underscores the compound's importance in the synthesis of complex heterocycles that are challenging to produce due to their intricate structures (Parmar et al., 2023).
Bioactive Molecule Synthesis
The synthesis of pyrrolidine-based bioactive molecules for treating human diseases further illustrates the critical role of pyrrolopyridine derivatives in medicinal chemistry. These compounds, including this compound, serve as building blocks for creating a wide array of therapeutic agents. Their contribution to drug design is evident in the exploration of physicochemical parameters, steric factors, and structure-activity relationships, facilitating the development of new compounds with varied biological profiles (Petri et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize quinoxaline derivatives or heterocyclylamine derivatives as pi3 kinase inhibitors .
Mode of Action
It is known that boronic acid derivatives like this compound can form reversible covalent bonds with proteins, which could potentially alter their function .
Biochemical Pathways
Pi3 kinase inhibitors generally act by blocking the pi3k/akt/mtor pathway, which is involved in cell cycle progression, survival, and growth .
Result of Action
Pi3 kinase inhibitors generally induce cell cycle arrest and apoptosis, and inhibit cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the formation and rupture of the boronic ester bond, which is used to achieve controlled drug release . Additionally, the compound’s stability could be affected by temperature and light exposure.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-10-11(8-17-12(10)16-7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQUQQDNKMKSCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673626 |
Source


|
| Record name | 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198096-23-9 |
Source


|
| Record name | 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198096-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
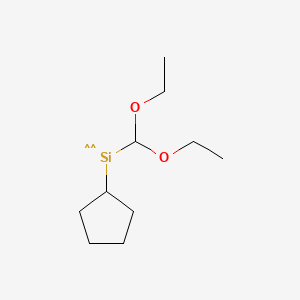



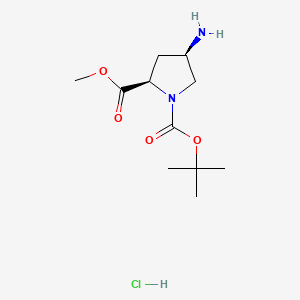
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)


